molecular formula C14H8ClNO3S B14410998 3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione CAS No. 84864-14-2

3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione

Cat. No.: B14410998
CAS No.: 84864-14-2
M. Wt: 305.7 g/mol
InChI Key: IOORIWHCHLPHKD-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiophene ring substituted with a chlorophenyl group and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

84864-14-2

Molecular Formula

C14H8ClNO3S

Molecular Weight

305.7 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)thiophen-2-yl]-4-hydroxypyrrole-2,5-dione

InChI

InChI=1S/C14H8ClNO3S/c15-8-3-1-7(2-4-8)9-5-6-10(20-9)11-12(17)14(19)16-13(11)18/h1-6H,(H2,16,17,18,19)

InChI Key

IOORIWHCHLPHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=C(C(=O)NC3=O)O)Cl

Origin of Product

United States

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